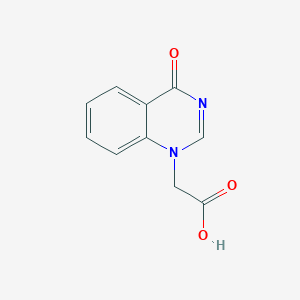![molecular formula C12H15ClN2O3 B3078533 {[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride CAS No. 1052406-44-6](/img/structure/B3078533.png)
{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride
Overview
Description
“{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride” is a chemical compound with the CAS Number: 4666-59-5 . It has a molecular weight of 240.69 . The compound is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O2.ClH/c12-4-3-8-6-13-10-2-1-7 (11 (14)15)5-9 (8)10;/h1-2,5-6,13H,3-4,12H2, (H,14,15);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder that is soluble in water . It has a molecular weight of 240.69 .Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have been found to possess anti-inflammatory properties, which could make our compound a potential candidate for the development of new anti-inflammatory drugs .
Anticancer Potential
Indole derivatives have shown anticancer activity, suggesting that our compound could be explored for potential anticancer therapies .
Anti-HIV Activity
Indole derivatives have demonstrated anti-HIV activity. For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been synthesized and screened for their anti-HIV activity .
Antioxidant Properties
Indole derivatives have been found to possess antioxidant properties, which could make our compound a potential candidate for the development of new antioxidant drugs .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity, suggesting that our compound could be explored for potential antimicrobial therapies .
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activity. This suggests that our compound could be explored for potential antitubercular therapies .
Antidiabetic Potential
Indole derivatives have shown antidiabetic activity, suggesting that our compound could be explored for potential antidiabetic therapies .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for research on “{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride” and similar compounds could involve further exploration of their potential therapeutic applications. For instance, tryptamine derivatives have been studied for their potential as inhibitors against hepatitis B virus, potential antitumor agents, and potential antimalarial agents .
Mechanism of Action
Target of Action
The compound {[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride, also known as ([3-(2-Aminoethyl)-1h-indol-5-yl]oxy)acetic acid hydrochloride, is structurally similar to tryptamine . Tryptamine is an important neurotransmitter that bears a close structural and chemical similarity to serotonin and melatonin, which play key roles in the daily behavioral and physiological states of humans . Therefore, it can be inferred that this compound may interact with similar targets as tryptamine, such as serotonin and melatonin receptors.
Mode of Action
Tryptamine and its derivatives are known to bind to their target receptors, initiating a cascade of intracellular events that lead to various physiological effects .
Biochemical Pathways
The compound is likely involved in biochemical pathways related to indole derivatives. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected by this compound and their downstream effects would require further investigation.
Pharmacokinetics
Tryptamine is known to be readily absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Tryptamine and its derivatives are known to have various effects at the molecular and cellular level, including modulation of neurotransmission, regulation of cell growth and differentiation, and antioxidant activity .
properties
IUPAC Name |
2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c13-4-3-8-6-14-11-2-1-9(5-10(8)11)17-7-12(15)16;/h1-2,5-6,14H,3-4,7,13H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPHIJQPEMZXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(=O)O)C(=CN2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



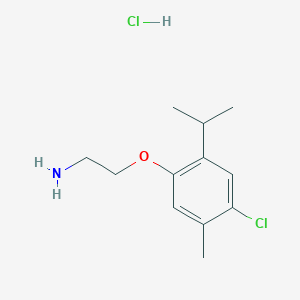
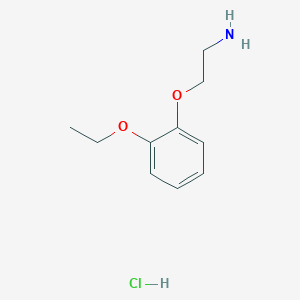
![[3-(Pentafluorophenoxy)propyl]amine hydrochloride](/img/structure/B3078457.png)
![N-[1-(3-Aminophenyl)ethyl]acetamide sulfate](/img/structure/B3078460.png)
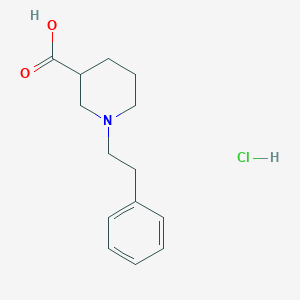
![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3078475.png)
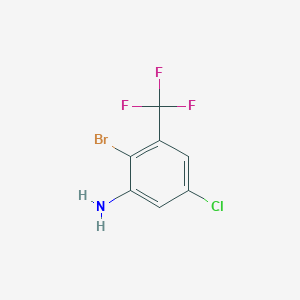
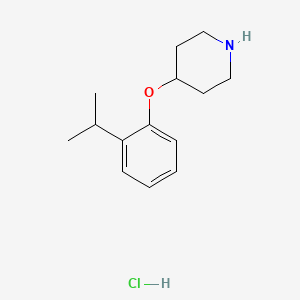

![tert-Butyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)propylcarbamate](/img/structure/B3078506.png)
![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride](/img/structure/B3078511.png)
